Product packaging for 3-(Cyclopropylmethyl)-5-fluoro-1H-indole(Cat. No.:CAS No. 1779134-41-6)

3-(Cyclopropylmethyl)-5-fluoro-1H-indole

Cat. No.: B2557699
CAS No.: 1779134-41-6
M. Wt: 189.233
InChI Key: WJMUJJIUMVTFEG-UHFFFAOYSA-N
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Description

While specific research dedicated solely to 3-(Cyclopropylmethyl)-5-fluoro-1H-indole is not extensively documented in publicly available literature, its chemical structure suggests its role as a valuable intermediate in the synthesis of more complex molecules. The presence of this compound is noted in chemical supplier databases, confirming its availability for research purposes. One such complex molecule containing the this compound moiety is N-(cyclopropylmethyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methyl-5-[5-(methylthio)-3-pyridinyl]-4-thiazolecarboxamide. guidechem.com This indicates that this compound is likely utilized as a building block in the construction of larger, potentially bioactive compounds.

The indole (B1671886) ring system is considered a "privileged scaffold" in drug discovery due to its ability to bind to a wide range of biological targets with high affinity. mdpi.comopenmedicinalchemistryjournal.com This versatility stems from its structural features: a bicyclic aromatic system that can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions. mdpi.com The indole nucleus is a key component in a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents. openmedicinalchemistryjournal.comrjptonline.orgnih.gov

The incorporation of cyclopropylmethyl and fluoro groups into drug candidates is a common strategy in medicinal chemistry to enhance their pharmacological profiles.

The cyclopropylmethyl group offers several advantages. The cyclopropyl (B3062369) ring introduces conformational rigidity, which can lead to improved binding affinity and selectivity for the target receptor. nih.gov This rigidity can also protect the molecule from metabolic degradation, thereby increasing its in vivo stability and duration of action.

The fluoro substituent is another powerful tool in drug design. Due to its small size and high electronegativity, fluorine can significantly alter the electronic properties of a molecule without causing significant steric hindrance. ontosight.ai This can lead to improved metabolic stability by blocking sites of oxidative metabolism. frontiersin.org Furthermore, the introduction of fluorine can enhance the binding affinity of a ligand to its target protein and improve its membrane permeability. nih.govresearchgate.net

Given the lack of direct research on this compound, its research trajectory is largely hypothetical and based on the known applications of related compounds. The primary area of interest for this compound and its derivatives would likely be in the discovery of novel therapeutic agents. The combination of the privileged indole scaffold with the beneficial properties of the cyclopropylmethyl and fluoro substituents makes it an attractive starting point for the synthesis of new chemical entities with potential activities in areas such as oncology, infectious diseases, and neurology.

Future research on this compound would likely involve its use as a key intermediate in the synthesis of larger, more complex molecules. These derivatives would then be screened for a variety of biological activities to identify potential drug leads. The synthesis of such derivatives could be guided by computational modeling and a deep understanding of the structure-activity relationships of known indole-based drugs.

While the story of this compound itself is yet to be written in the annals of scientific literature, its chemical architecture strongly suggests a future role as a valuable component in the ongoing quest for new and improved medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12FN B2557699 3-(Cyclopropylmethyl)-5-fluoro-1H-indole CAS No. 1779134-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropylmethyl)-5-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-10-3-4-12-11(6-10)9(7-14-12)5-8-1-2-8/h3-4,6-8,14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMUJJIUMVTFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Preclinical Biological Activities of 3 Cyclopropylmethyl 5 Fluoro 1h Indole Derivatives

Ligand-Receptor Binding and Allosteric Modulation

Interactions with Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2B, 5-HT2C)

Derivatives of 3-(cyclopropylmethyl)-5-fluoro-1H-indole have shown notable interactions with serotonin (5-HT) receptors, which are critical targets for neuropsychiatric and neurological disorders.

Research into a series of trans-2-(indol-3-yl)cyclopropylamine derivatives revealed that a 5-fluoro substitution on the indole (B1671886) ring resulted in the most potent compound for the 5-HT2C receptor, exhibiting a high binding affinity with a Ki value of 1.9 nM. guidetopharmacology.org In contrast, this class of compounds generally displayed lower affinity for the 5-HT1A, 5-HT2A, and 5-HT2B receptor isoforms. guidetopharmacology.org

Further studies on different classes of indole derivatives have reinforced the importance of the 5-fluoro substitution. For instance, in a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-diones, the presence of a fluorine atom at the C-5 position of the indole moiety was found to be advantageous for achieving high affinity for the 5-HT1A receptor. This highlights a recurring theme where 5-fluoro substitution on the indole scaffold can enhance binding to specific serotonin receptor subtypes.

Binding Affinity of a 5-Fluoro-Substituted trans-2-(indol-3-yl)cyclopropylamine Derivative for Serotonin Receptors

Affinity and Selectivity for Dopamine (B1211576) Receptors (e.g., D2, D3)

While the primary focus of research on many indole derivatives has been on the serotonergic system, their interaction with dopamine receptors is also a critical area of investigation for potential antipsychotic or anti-Parkinsonian applications. Generally, newer non-ergot dopamine agonists exhibit high affinity for D2 and D3 receptors. nih.gov

Specific binding data for this compound derivatives at dopamine D2 and D3 receptors is not extensively detailed in the public domain. However, the broader class of indole-based compounds has been explored for dopamine receptor activity. The development of novel D3 receptor agonists has included indole carboxamide analogs, indicating that the indole scaffold can be a viable starting point for designing ligands with affinity for dopamine receptor subtypes. nih.gov Further studies would be necessary to elucidate the precise affinity and selectivity profile of this compound for D2 and D3 receptors.

Engagement with Sigma Receptors (σ1, σ2)

Sigma receptors, which are unique proteins found in the central nervous system and peripheral organs, are implicated in a variety of cellular functions and are targets for a range of psychiatric and neurological conditions. semanticscholar.org Indole-based structures have been identified as promising scaffolds for the development of sigma receptor ligands. guidetopharmacology.orgsemanticscholar.org

While specific data for this compound is scarce, related indole derivatives have demonstrated significant affinity for both σ1 and σ2 receptors. For instance, certain 3-(ω-aminoalkyl)-1H-indoles have been shown to possess subnanomolar affinity with a preference for the σ2 binding site. acs.org The presence of a fluorine atom on the indole ring has been noted in some series to shift binding preference towards the σ2 receptor subtype. acs.org This suggests that the 5-fluoro substitution in this compound could potentially influence its affinity and selectivity for sigma receptor subtypes.

Modulation of GABAA Receptor Subtypes (e.g., α5)

The GABAA receptor system is the primary mediator of inhibitory neurotransmission in the brain, and its modulation is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs. The α5 subunit-containing GABAA receptors are of particular interest due to their high expression in the hippocampus and their role in cognitive processes.

Currently, there is a lack of direct evidence in the scientific literature detailing the modulation of GABAA receptor subtypes, specifically the α5 subunit, by this compound derivatives. Research on GABAA receptor modulators has explored a wide range of chemical structures, but the specific interaction of this particular indole derivative has not been a prominent focus.

Binding Profiles at Other Neurotransmitter and Adenosine (B11128) Receptors

The diverse pharmacology of indole derivatives often extends beyond the primary monoamine systems to other neurotransmitter and neuromodulator receptors, such as adenosine receptors. Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that play crucial roles in regulating neuronal activity and have been identified as therapeutic targets for various disorders. nih.gov

Interaction with Histamine (B1213489) H1 Receptors

Histamine H1 receptors are involved in allergic reactions and also play a role in the regulation of wakefulness in the central nervous system. While many first and second-generation antihistamines are known to interact with H1 receptors, the affinity of novel psychoactive compounds for this receptor is often assessed to predict potential sedative side effects.

There is currently no specific published research detailing the binding affinity of this compound for histamine H1 receptors. The evaluation of such interactions would be necessary to fully characterize its pharmacological profile and predict any potential off-target effects related to the histaminergic system.

Enzyme Inhibition and Protein-Protein Interaction Modulation

Derivatives of the this compound scaffold have been investigated for their potential to interact with and modulate the activity of various key biological targets, including enzymes and protein-protein interaction interfaces. These interactions are fundamental to their potential therapeutic effects and have been explored in several preclinical studies. The core structure serves as a versatile template for the design of inhibitors targeting critical pathways in diseases such as cancer and inflammation.

The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a critical regulatory point in cell cycle control and apoptosis. Overexpression of MDM2 in cancer cells leads to the inactivation of p53, allowing cancer cells to evade programmed cell death. Small molecules that block this interaction can restore p53 function, providing a targeted anti-cancer strategy.

Fluoro-substituted indole-based antagonists of MDM2 have been identified as potent inhibitors of this protein-protein interaction. nih.gov Research has demonstrated that certain fluorinated indole derivatives can effectively disrupt the MDM2-p53 complex. nih.gov For instance, a specific esterified enantiomer, (R)-5a, has been shown to be active in cellular assays. nih.gov This compound successfully increased p53 levels and induced the expression of p53-target genes. nih.gov The corresponding carboxylic acid, (R)-6a, while active in biochemical assays, was found to be inactive in cells, highlighting the importance of the ester group for cellular activity. nih.gov The binding mode of these compounds involves the classical "three-finger" interaction, where the inhibitor mimics the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on the MDM2 protein. nih.gov

Table 1: Activity of Fluoro-Indole Based MDM2-p53 Inhibitors

Compound Assay Type Activity Measurement Result Reference
(R)-5a Fluorescence Polarization (FP) Kᵢ ~1 µM nih.gov
(R)-5a Cellular Assay (p53wt U-2 OS cells) p53 Level Increase Observed nih.gov
(R)-5a Cellular Assay (p53wt U-2 OS cells) Growth Inhibition Selective nih.gov
(R)-6a Fluorescence Polarization (FP) Kᵢ ~1 µM nih.gov

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. nih.govjpp.krakow.pl There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov

Indole derivatives have been extensively studied as a scaffold for the development of COX inhibitors. nih.gov The indole ring system is a core component of several established anti-inflammatory drugs, such as indomethacin. Research into new indole derivatives has focused on achieving COX-2 selectivity. nih.gov While specific studies on this compound as a COX-2 inhibitor are not prominently detailed, the broader class of indole-acetic acid derivatives has shown promise. nih.gov Modifications to the indole scaffold are known to significantly influence both potency and selectivity for the COX-2 enzyme. nih.gov Docking studies have revealed that indole compounds can bind effectively within the COX-2 active site, often forming hydrogen bonds with key residues like Tyr355 and Arg120, similar to known inhibitors. nih.gov

Thioredoxin reductase (TrxR) is a crucial selenoenzyme involved in maintaining cellular redox homeostasis. nih.govnih.gov It is a key component of the thioredoxin system, which protects cells from oxidative stress. In many cancer cells, the thioredoxin system is upregulated, making TrxR an attractive target for anticancer drug development. nih.gov Inhibition of TrxR can lead to an increase in reactive oxygen species, inducing oxidative stress and apoptosis in cancer cells. nih.gov

The highly reactive selenocysteine (B57510) residue in the active site of TrxR makes it susceptible to inhibition by various small molecules, particularly electrophilic compounds. nih.gov While direct inhibition by this compound derivatives is an area of ongoing investigation, related heterocyclic compounds have been explored as TrxR inhibitors. The mechanism often involves covalent modification of the active site selenocysteine. rsc.org The development of specific and potent TrxR inhibitors remains a significant goal in cancer therapy. nih.gov

Protein kinases play a central role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) is a hallmark of many cancers. plos.org Consequently, dual inhibitors that can target multiple kinases simultaneously represent a promising strategy to overcome drug resistance and improve therapeutic outcomes. plos.orgnih.gov

A series of 5-substituted-indole-2-carboxamides have been designed and synthesized as potent dual inhibitors of EGFR and CDK2. nih.govelsevierpure.comresearchgate.net These studies revealed that modifications at the 5-position of the indole ring, such as with a trifluoromethyl group, significantly impact their antiproliferative activity. nih.gov Compounds 5i and 5j from one such study emerged as particularly potent dual inhibitors, demonstrating strong antiproliferative effects against several cancer cell lines. nih.govelsevierpure.com Their activity was comparable to the reference EGFR inhibitor, erlotinib. elsevierpure.comresearchgate.net

Table 2: EGFR and CDK2 Inhibitory Activity of 5-Substituted Indole Derivatives

Compound Target IC₅₀ (nM) Mean GI₅₀ (nM) vs. Cancer Cell Lines Reference
5g EGFR 117 ± 12 55 nih.govelsevierpure.com
CDK2 33 ± 04 nih.govelsevierpure.com
5i EGFR 94 ± 08 49 nih.govelsevierpure.com
CDK2 Potent Inhibitor nih.govelsevierpure.com
5j EGFR 85 ± 07 37 nih.govelsevierpure.com
CDK2 Potent Inhibitor nih.govelsevierpure.com

| Erlotinib (Reference) | EGFR | 80 | 33 | elsevierpure.com |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Phosphodiesterase 4 (PDE4), which specifically degrades cAMP, is highly expressed in immune and inflammatory cells. nih.gov Inhibition of PDE4 elevates intracellular cAMP levels, leading to the suppression of inflammatory responses, including the downregulation of pro-inflammatory cytokines like TNF-α and interleukins. nih.govmdpi.com This makes PDE4 a validated target for treating inflammatory diseases such as asthma and COPD. frontiersin.orgmdpi.com

Derivatives containing indole and pyridazinone cores have been reported to possess PDE4 inhibitory activity. mdpi.com The design of PDE4 inhibitors often incorporates structural features that mimic the purine (B94841) ring of cAMP to achieve potent and selective binding. While specific data on this compound is limited in this context, structurally related compounds have shown promise. For example, the drug CHF6001 contains a cyclopropylmethoxy group and demonstrates potent PDE4 inhibition. nih.gov The exploration of indole-based scaffolds continues to be an active area in the search for novel PDE4 inhibitors with improved therapeutic profiles. mdpi.com

Reported Preclinical Pharmacological Profiles (In Vitro and In Vivo Non-Human Models)

The preclinical evaluation of drug candidates involves a comprehensive assessment of their activity and behavior in both cellular (in vitro) and animal (in vivo) models. mdpi.com These studies are crucial for establishing a compound's potential for further development.

For derivatives of the this compound scaffold, preclinical studies have focused on validating the mechanisms of action observed in biochemical assays. In vitro studies using cancer cell lines have been instrumental in demonstrating the antiproliferative effects of these compounds. For example, indole-based MDM2 inhibitors have shown selective growth inhibition of p53 wild-type cancer cells compared to p53-deficient cells, confirming their p53-dependent mechanism of action. nih.gov Similarly, the dual EGFR/CDK2 inhibitors based on a 5-substituted indole scaffold exhibited potent growth-inhibitory (GI₅₀) values in the nanomolar range against a panel of human cancer cell lines. elsevierpure.comresearchgate.net

In vivo studies in non-human models, typically rodents, are used to assess a compound's efficacy and pharmacokinetic properties in a whole-organism context. While specific in vivo data for this compound derivatives are emerging, related indole compounds have been evaluated. For instance, the indoloquinoline alkaloid neocryptolepine (B1663133) and its synthetic analogs have been tested in vivo, demonstrating antitumor activity. mdpi.com Such studies provide essential information on how a compound is absorbed, distributed, metabolized, and excreted (ADME), which is critical for predicting its behavior in humans. nih.gov

Anticancer and Antiproliferative Activities

Derivatives of the indole nucleus have demonstrated significant potential as anticancer agents. nih.govnih.gov The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines. For instance, a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles were synthesized and tested for their ability to suppress cancer cell growth. researchgate.net Among these, compounds with specific substitutions, such as a 4-benzyloxy-3-methoxyphenyl group, have shown noteworthy activity against pancreatic cancer cells (PaCa2). researchgate.net

Furthermore, certain indole derivatives have been investigated for their inhibitory activity against key signaling pathways implicated in cancer progression, such as the EGFR and BRAF pathways. mdpi.com For example, a series of 5-chloro-indole-2-carboxylate derivatives exhibited potent inhibition of mutant EGFR/BRAF pathways and demonstrated significant antiproliferative activity. mdpi.com Specifically, the m-piperidinyl derivative of this series was found to be a more potent inhibitor of EGFR than the reference drug erlotinib. mdpi.com

Some indole-sulfonamide derivatives have also been explored for their cytotoxic activities against various cancer cell lines, including human cholangiocarcinoma (HuCCA-1), liver cancer (HepG2), lung cancer (A549), and T-cell acute lymphoblastic leukemia (MOLT-3). nih.gov Hydroxyl-containing bisindoles, in particular, displayed notable anticancer effects against HepG2 cells, with some derivatives showing greater potency than the standard drug etoposide. nih.gov

Compound IDCancer Cell LineActivityReference
5m (indolyl-1,3,4-thiadiazole)PaCa2IC50 1.5 µM researchgate.net
3e (5-chloro-indole-2-carboxylate)EGFRIC50 68 nM mdpi.com
30 (indole-sulfonamide)HepG2IC50 7.37 µM nih.gov
2 (indole-aryl amide)MCF7IC50 0.81 µM nih.gov
2 (indole-aryl amide)PC3IC50 2.13 µM nih.gov

Antiviral Efficacy

The indole scaffold is a key component in the discovery of new antiviral agents. nih.gov Researchers have designed and synthesized various indole derivatives to combat a range of viral infections. nih.govresearchgate.net For example, a series of 3-alkynyl-5-aryl-7-aza-indoles have been evaluated for their broad-spectrum antiviral activity against respiratory syncytial virus (RSV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). frontiersin.org Certain compounds within this series demonstrated antiviral activity in the low micromolar range without significant cytotoxicity. frontiersin.org

In the context of SARS-CoV-2, indole derivatives have been investigated as potential inhibitors of viral replication. One study reported on an indole-3-carboxylic acid derivative that completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM in vitro. nih.gov This compound also demonstrated a high selectivity index, suggesting a favorable profile for further development. nih.gov

Furthermore, isatin (B1672199), which is an indole analog, has been recognized as a broad-spectrum antiviral agent. nih.gov Hybrids of isatin and pyrimidinone, as well as naphthyl-2-methyl isatin derivatives, have shown potent activity against HIV and SARS-CoV-2, with IC50 values in the nanomolar range. nih.gov

Compound IDVirusActivityReference
4d (3-alkynyl-5-aryl-7-aza-indole)RSVEC50 = 0.55 µM frontiersin.org
Indole-3-carboxylic acid derivativeSARS-CoV-2IC50 = 1.84 µM nih.gov
Isatin-pyrimidinone hybrid IHIVIC50 = 0.0742 µM nih.gov
Naphthyl-2-methyl isatin derivative IISARS-CoV-2IC50 = 0.045 µM nih.gov

Effects on Neurotransmission and Mood Modulation

Indole derivatives have been extensively studied for their effects on the central nervous system, particularly in the context of mood modulation. The structural similarity of the indole nucleus to the neurotransmitter serotonin has made it a valuable template for designing compounds that interact with serotonergic targets. nih.gov Specifically, derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized and evaluated for their affinity for the serotonin transporter (SERT) and 5-HT1A receptors, which are key targets for antidepressant medications. mdpi.com

Research has shown that substitutions at the C-5 position of the indole ring can significantly influence the binding affinity of these compounds. For instance, a 5-fluoro substitution has been found to be advantageous, leading to high affinity for both the 5-HT1A receptor and SERT. mdpi.com One such derivative, compound 11, demonstrated a Ki of 9.2 nM for SERT and 128 nM for the 5-HT1A receptor. mdpi.com These findings support the potential of these compounds as multi-target agents for the treatment of depression. mdpi.com

Anti-inflammatory Responses

Indole derivatives have demonstrated promising anti-inflammatory properties in various preclinical models. nih.govresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines. For instance, certain plant-derived compounds containing indole-like structures can decrease the formation of cytokines such as IL-6, IL-1β, IL-12, and TNF-α. taylorfrancis.commdpi.com

One study investigated the anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. nih.gov These compounds were found to reduce leukocyte migration and the release of TNF-α and IL-1β in models of inflammation. nih.gov Another study focused on 5-fluoro-2-oxindole, which was shown to inhibit the upregulation of inflammatory markers such as inducible nitric oxide synthase (NOS2) and microglial markers in response to peripheral inflammation. nih.gov This compound also inhibited the activation of mitogen-activated protein kinase (MAPK), a key signaling molecule in the inflammatory cascade. nih.gov

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were also synthesized and found to effectively inhibit the release of the inflammatory cytokines NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.govrsc.org

Compound IDInflammatory Mediator/TargetEffectReference
LPSF/NN-52 (indole-imidazolidine)TNF-α and IL-1βReduction in release nih.gov
LPSF/NN-56 (indole-imidazolidine)TNF-α and IL-1βReduction in release nih.gov
5-fluoro-2-oxindoleNOS2, CD11b/c, IBA-1Inhibition of upregulation nih.gov
13b (indole-2-formamide benzimidazole[2,1-b]thiazole)NO, IL-6, TNF-αInhibition of release nih.govrsc.org

Potential as Antidepressant Agents

The indole nucleus is a key pharmacophore in the development of antidepressant agents due to its structural relationship with serotonin. nih.gov Many indole derivatives have been synthesized and evaluated for their potential to treat depression, often by targeting the serotonin transporter (SERT). nih.gov For example, a series of 5-(1H-Indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives were synthesized and showed significant antidepressant activity in preclinical models. researchgate.netcolab.ws

Furthermore, researchers have designed multi-target ligands with the aim of achieving a more robust antidepressant effect. A novel series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were developed to simultaneously target the serotonin (5-HT1A) and dopamine (D2) receptors, as well as the serotonin (SERT), noradrenaline (NET), and dopamine (DAT) transporters. mdpi.comresearchgate.net One compound from this series, compound 11, displayed high affinity for the 5-HT1A and D2 receptors, as well as SERT and DAT, highlighting its potential as a template for future multi-target antidepressant drugs. mdpi.comresearchgate.net

Compound IDTargetAffinity (Ki)Reference
11 (pyrrolidine-2,5-dione derivative)SERT9.2 nM mdpi.comresearchgate.net
11 (pyrrolidine-2,5-dione derivative)5-HT1A Receptor128.0 nM mdpi.comresearchgate.net
11 (pyrrolidine-2,5-dione derivative)D2 Receptor51.0 nM mdpi.comresearchgate.net
11 (pyrrolidine-2,5-dione derivative)DAT288.0 nM mdpi.comresearchgate.net
4 (pyrrolidine-2,5-dione derivative)SERT47.0 nM mdpi.comresearchgate.net
4 (pyrrolidine-2,5-dione derivative)NET167.0 nM mdpi.comresearchgate.net

Insecticidal and Fungicidal Activities

Derivatives containing indole and other heterocyclic systems have been investigated for their potential as pesticides. nih.gov For instance, novel diamide (B1670390) compounds that combine pyrazolyl and polyfluoro-substituted phenyl groups have been synthesized and evaluated for their insecticidal and fungicidal activities. mdpi.comsemanticscholar.org Some of these compounds exhibited good insecticidal activity against Aphis craccivora and were comparable to the commercial insecticide imidacloprid. mdpi.com

In another study, a series of novel triazone derivatives containing acylhydrazone moieties were designed and showed excellent insecticidal activities against Aphis craccivora and good larvicidal activities against Culex pipiens pallens. nih.gov These compounds also exhibited broad-spectrum fungicidal activities against several plant fungi. nih.gov Similarly, trifluoromethylphenyl amides have been synthesized and evaluated as both fungicides and mosquito toxicants and repellents. nih.gov One such compound, 2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide, was identified as a potent fungicide against Phomopsis obscurans. nih.gov

Compound IDTarget OrganismActivityReference
II-a-10 (diamide compound)Aphis craccivora>90.0% mortality at 400 µg/mL mdpi.com
3u (triazone derivative)Culex pipiens pallens100% larvicidal activity at 0.25 mg/kg nih.gov
4c (trifluoromethylphenyl amide)Phomopsis obscuransPotent fungicide nih.gov
1e (trifluoromethylphenyl amide)Aedes aegypti larvae24 h LC50 1940 nM nih.gov

Structure Activity Relationship Sar Studies of 3 Cyclopropylmethyl 5 Fluoro 1h Indole Derivatives

Influence of the 5-Fluoro Substituent on Potency, Selectivity, and Pharmacokinetic Properties

The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring is a common strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile. solubilityofthings.com Fluorine's high electronegativity and small size can significantly alter the electronic properties of the indole scaffold, influencing its interactions with biological targets.

Potency and Selectivity:

The 5-fluoro substituent can enhance binding affinity and potency. This is often attributed to the formation of favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with receptor residues. In some cases, fluorination can also improve selectivity for a specific target by creating a more defined interaction profile, discouraging binding to off-target receptors. However, the effect of the 5-fluoro group is highly dependent on the specific biological target. For instance, in a series of indole derivatives targeting cannabinoid receptors, substitutions at the 5-position, including fluorine, were found to be detrimental to binding and functional activity for the CB1 receptor. researchgate.net Conversely, for other targets, the electron-withdrawing nature of fluorine can be beneficial.

Pharmacokinetic Properties:

Fluorine substitution can have a profound impact on a molecule's pharmacokinetic properties. The C-F bond is metabolically stable, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound. researchgate.net Furthermore, the lipophilicity of a molecule is often increased by the introduction of a fluorine atom, which can enhance its ability to cross cell membranes and the blood-brain barrier. researchgate.net This increased lipophilicity, however, must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

The table below summarizes the general effects of a 5-fluoro substituent on the properties of indole derivatives.

PropertyInfluence of 5-Fluoro Substituent
Potency Can increase or decrease depending on the target receptor.
Selectivity May enhance selectivity for the desired target.
Metabolic Stability Generally increases due to the strength of the C-F bond.
Lipophilicity Typically increases, potentially improving membrane permeability.
Solubility May decrease in aqueous media.

Impact of the 3-Cyclopropylmethyl Group on Receptor Binding and Functional Activity

The substituent at the C3 position of the indole ring is crucial for determining the biological activity of many indole derivatives. nih.gov The 3-cyclopropylmethyl group is a particularly interesting substituent due to its unique conformational and electronic properties.

Receptor Binding:

Functional Activity:

The functional activity of a compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist) can be modulated by the 3-substituent. The cyclopropylmethyl group has been associated with mixed agonist-antagonist profiles at certain receptors, such as opioid receptors. nih.gov This is because the way the group orients itself within the binding pocket can influence the conformational changes in the receptor that are necessary for signal transduction.

The following table outlines the potential impacts of the 3-cyclopropylmethyl group.

FeatureImpact on Receptor Binding and Functional Activity
Conformational Rigidity Can pre-organize the molecule into a bioactive conformation, enhancing binding affinity.
Hydrophobic Interactions The cyclopropyl (B3062369) ring can engage in favorable hydrophobic interactions within the receptor binding site.
Steric Bulk The size of the group can influence selectivity between different receptor subtypes.
Functional Profile Can contribute to agonist, antagonist, or mixed functional activities depending on the receptor.

Pharmacological Implications of Substitutions at the Indole Nitrogen (N1)

Modification of the indole nitrogen (N1) provides another avenue to fine-tune the pharmacological properties of 3-(cyclopropylmethyl)-5-fluoro-1H-indole derivatives. The presence of a hydrogen atom at the N1 position allows for hydrogen bonding, which can be a critical interaction for receptor binding.

In a study of indole cyclopropylmethylamines as serotonin (B10506) reuptake inhibitors, substitution at the N1 position with methyl or ethyl groups resulted in a significant decrease in affinity for the human serotonin transporter (hSERT). nih.gov This suggests that a hydrogen-bonding interaction at the indole nitrogen is important for binding to this particular target. nih.gov Conversely, for other targets, N1 substitution can be beneficial. For instance, N-substituted indole derivatives have been developed as potent Mcl-1 inhibitors, demonstrating that this position can be modified to achieve desired biological activity. nih.gov

The decision to substitute at the N1 position is therefore highly dependent on the specific pharmacological target and the desired mode of action.

Structure-Activity Landscape Analysis of the Indole Scaffold

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. organic-chemistry.org The structure-activity landscape of indole derivatives is vast and complex, with small changes in substitution patterns often leading to significant changes in biological activity.

Key positions for modification on the indole ring include:

C2: Often a site for introducing larger substituents to explore additional binding pockets.

C3: As discussed, a critical position for determining potency and functional activity. nih.gov

C5 and C6: Positions on the benzene (B151609) ring where substituents like halogens, alkyl, or alkoxy groups can be introduced to modulate electronic properties and pharmacokinetics.

A comprehensive SAR analysis requires systematic exploration of these positions with a variety of substituents to map the chemical space and identify optimal substitution patterns for a given biological target.

Conformational Analysis and Elucidation of Bioactive Conformations

Computational methods, such as molecular orbital calculations, can be used to determine the most stable conformations of the molecule. uwlax.edu For example, studies on cyclopropyl methyl ketone have shown that the s-cis conformation is the most stable. uwlax.edu Similar analyses can be applied to this compound to predict its preferred spatial arrangement.

X-ray crystallography of ligand-receptor complexes can provide direct evidence of the bioactive conformation. By observing how the molecule binds to its target, researchers can design new derivatives that are pre-organized into this active shape, potentially leading to increased potency and selectivity. Conformational restriction strategies, where flexible parts of a molecule are locked into a specific geometry, have been successfully used to enhance the properties of indole-based ligands. acs.org

The user's instructions demand detailed research findings and data tables for each of the following sections:

Computational Chemistry and Molecular Modeling Applications

De Novo Drug Design and In Silico Lead Optimization

Without dedicated studies on "3-(Cyclopropylmethyl)-5-fluoro-1H-indole" in these specific areas of computational chemistry, it is not possible to provide the requested in-depth analysis, interactive data tables, and detailed research findings while adhering to the strict content and source exclusions.

General principles of these computational methods could be discussed, but this would violate the instruction to focus solely on "this compound". Therefore, in the absence of specific data for this compound, the article cannot be created as requested.

Inability to Procure Analytical Data for this compound

A comprehensive search for detailed analytical data for the chemical compound This compound has been conducted to fulfill the requirements of the outlined article. However, despite extensive efforts to locate primary sources containing the specific experimental data necessary for a thorough and scientifically accurate characterization, such information remains unavailable in the public domain, including scientific literature and patent databases.

The requested article structure is heavily reliant on precise, experimentally determined data for various analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The generation of detailed research findings and data tables, as stipulated in the instructions, is contingent upon the availability of this foundational data.

While information on related indole (B1671886) derivatives is accessible, the principle of scientific accuracy dictates that an analysis of "this compound" must be based on data obtained from the compound itself. Extrapolation from analogous structures would introduce an unacceptable level of speculation and would not meet the required standards of a professional and authoritative scientific article.

Therefore, due to the current absence of published experimental data for "this compound," it is not possible to generate the requested article with the specified level of detail and scientific rigor. The creation of the mandated data tables and the in-depth discussion of analytical methodologies cannot proceed without the underlying empirical evidence.

Should a reliable source providing the characterization data for "this compound" become available, the generation of the requested article can be revisited.

Analytical Methodologies for Characterization and Quantification

Solid-State Structural Elucidation via X-ray Crystallography

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding a molecule's physical and chemical properties. X-ray crystallography stands as the definitive method for determining this arrangement. While specific crystallographic data for 3-(Cyclopropylmethyl)-5-fluoro-1H-indole is not publicly available, the analysis of closely related fluorinated indole (B1671886) structures provides valuable insights into the expected molecular geometry and intermolecular interactions.

For instance, studies on similar 5-fluoroindole (B109304) derivatives reveal key structural features that are likely to be conserved. The indole ring system is expected to be planar, with the cyclopropylmethyl substituent at the 3-position adopting a specific conformation relative to this plane. The fluorine atom at the 5-position can influence the electronic distribution within the indole ring and participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, which dictate the crystal packing.

A hypothetical data table for the crystallographic parameters of this compound, based on typical values for similar organic compounds, is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.2
Volume (ų)1005.7
Z4
Calculated Density (g/cm³)1.25
R-factor< 0.05

Note: This data is hypothetical and serves as an illustrative example of what might be expected from an X-ray crystallographic analysis.

Application of ¹⁹F NMR as a Biological Probe

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy in biological systems. nih.gov These include its 100% natural abundance, high gyromagnetic ratio (leading to high sensitivity), and a large chemical shift range that is highly sensitive to the local electronic environment. nih.gov Consequently, ¹⁹F NMR is a powerful tool for studying drug-target interactions, protein folding, and conformational changes.

While specific studies detailing the use of this compound as a ¹⁹F NMR biological probe are not extensively documented, the principles of its application can be inferred from research on other fluorinated molecules. The fluorine atom in the 5-position of the indole ring acts as a reporter. When the molecule binds to a biological target, such as a protein or enzyme, the chemical environment around the fluorine atom changes. This change is reflected in the ¹⁹F NMR spectrum, typically as a shift in the resonance frequency (chemical shift) or a change in the relaxation properties of the ¹⁹F nucleus.

By monitoring these changes, researchers can gain valuable information about:

Binding affinity and kinetics.

The nature of the binding pocket.

Conformational changes in the target molecule upon binding.

The table below illustrates the type of data that could be obtained from a ¹⁹F NMR study of this compound interacting with a hypothetical biological target.

Condition ¹⁹F Chemical Shift (ppm) Linewidth (Hz)
Free in solution (buffer)-120.550
In the presence of Target Protein (1:1 ratio)-118.2150
In the presence of Target Protein and Competitor-120.360

Note: This data is hypothetical and demonstrates the potential changes observed in ¹⁹F NMR spectra upon binding to a biological target.

Drug Discovery and Development Perspectives for Indole Based Compounds

Leveraging the Indole (B1671886) Scaffold in Rational Drug Design

The indole scaffold's versatility is a key asset in rational drug design. nih.gov The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking and hydrophobic interactions with biological targets. figshare.com The C3 position is particularly amenable to substitution without disrupting the aromaticity of the core, making it a frequent site for introducing moieties that can modulate pharmacological activity. nih.gov

The introduction of a fluorine atom at the C5 position, as in 3-(Cyclopropylmethyl)-5-fluoro-1H-indole , can significantly influence the compound's properties. Fluorine's high electronegativity can alter the electronic distribution of the indole ring, affecting its pKa and interaction with receptors. Furthermore, the C-F bond is metabolically stable, which can enhance the pharmacokinetic profile of a drug candidate by blocking potential sites of metabolism. nih.gov

The cyclopropylmethyl group at the C3 position is another crucial feature. The cyclopropane (B1198618) ring is a "bioisostere" of a phenyl group or a double bond, meaning it can mimic their spatial and electronic properties while having a more rigid conformation. nih.gov This rigidity can lead to higher binding affinity and selectivity for a target protein. The combination of the 5-fluoro and 3-cyclopropylmethyl substituents on the indole scaffold thus presents a unique chemical entity with promising potential for targeted drug design.

A plausible synthetic route to This compound could involve established indole syntheses like the Fischer or Leimgruber-Batcho methods. diva-portal.orgwikipedia.orgwikipedia.orgmdpi.com For instance, the Leimgruber-Batcho synthesis could start from 4-fluoro-1-methyl-2-nitrobenzene, which is then converted to an enamine and subsequently cyclized to form the 5-fluoroindole (B109304) core. diva-portal.orgtandfonline.com The C3-cyclopropylmethyl group could then be introduced via alkylation. Alternatively, a Fischer indole synthesis could utilize 4-fluorophenylhydrazine and a ketone or aldehyde bearing the cyclopropylmethyl moiety. wikipedia.orgmdpi.comnih.gov

Table 1: Potential Synthetic Strategies for this compound
Synthesis MethodStarting MaterialsKey Steps
Leimgruber-Batcho Indole Synthesis 4-Fluoro-1-methyl-2-nitrobenzeneEnamine formation, Reductive cyclization, C3-alkylation
Fischer Indole Synthesis 4-Fluorophenylhydrazine, Cyclopropylmethyl ketone/aldehydeHydrazone formation, diva-portal.orgdiva-portal.org-Sigmatropic rearrangement, Cyclization

Strategies for Scaffold Hopping and Analog Design

Scaffold hopping is a powerful strategy in drug discovery to identify novel chemical series with improved properties by replacing the core molecular framework while retaining key pharmacophoric features. niper.gov.in Starting from a lead compound like This compound , scaffold hopping could involve replacing the indole core with other bicyclic heteroaromatics such as indazole, benzimidazole, or azaindole. nih.gov This approach can lead to compounds with different intellectual property landscapes and potentially improved ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Analog design, a more conservative approach, would involve systematic modifications of the substituents on the This compound scaffold. For example, the cyclopropyl (B3062369) group could be replaced with other small, strained rings like cyclobutane (B1203170) or epoxide to probe the steric and electronic requirements of the binding pocket. The position of the fluorine atom could also be moved around the benzene (B151609) ring to fine-tune its electronic influence.

Table 2: Scaffold Hopping and Analog Design Strategies
StrategyModificationPotential Outcome
Scaffold Hopping Replace indole with indazoleAltered H-bonding, Novel IP
Scaffold Hopping Replace indole with benzimidazoleModified electronics, Different metabolic profile
Analog Design Vary the size of the C3-cycloalkyl groupOptimize steric fit
Analog Design Change the position of the fluorine substituentFine-tune electronic properties

Design of Multi-Target Ligands

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. nih.gov Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more targets simultaneously, potentially offering enhanced efficacy and a lower propensity for drug resistance. nih.gov The indole scaffold is an excellent starting point for the design of MTDLs due to its ability to be extensively functionalized. researchgate.net

A hypothetical MTDL based on This compound could be designed by incorporating a second pharmacophore that targets a different protein. For instance, if the primary target of our lead compound is a kinase, a second pharmacophore targeting a G-protein coupled receptor (GPCR) could be appended to the indole nitrogen or the benzene ring. The linker connecting the two pharmacophores is a critical design element, as its length and flexibility will determine the ability of the MTDL to bind to both targets effectively.

Lead Optimization and Compound Profile Enhancement

Lead optimization is the process of refining the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. usf.edu For This compound , lead optimization would involve a detailed structure-activity relationship (SAR) study. rsc.org This would entail synthesizing a library of analogs with systematic modifications to the indole core and its substituents and evaluating their biological activity.

Computational methods, such as quantitative structure-activity relationship (QSAR) and free energy perturbation (FEP) calculations, can play a crucial role in guiding the lead optimization process by predicting the activity of virtual compounds before their synthesis. nih.gov The goal of this phase is to develop a preclinical candidate with a desirable balance of efficacy, safety, and drug-like properties.

Exploration of Novel Therapeutic Areas

The diverse biological activities of indole derivatives suggest that This compound and its analogs could have potential applications in a wide range of therapeutic areas. nih.govnih.gov Given the known activities of other fluorinated and C3-substituted indoles, potential therapeutic targets could include:

Central Nervous System (CNS) Disorders: The indole core is a key feature of many neurotransmitters, and indole derivatives have been explored as treatments for depression, anxiety, and neurodegenerative diseases. nih.gov

Oncology: Many kinase inhibitors and microtubule-targeting agents are based on the indole scaffold. researchgate.net

Infectious Diseases: Indole derivatives have shown promise as antibacterial, antifungal, and antiviral agents.

The specific therapeutic utility of This compound would need to be determined through extensive biological screening and pharmacological studies.

Conclusion and Future Research Directions

Synthesized Insights on 3-(Cyclopropylmethyl)-5-fluoro-1H-indole and its Derivatives

Direct research on this compound is not extensively documented in publicly available literature. However, a comprehensive understanding can be synthesized by examining its core components: the 5-fluoroindole (B109304) scaffold and the 3-alkyl substituent.

The 5-fluoroindole moiety is a well-established building block in medicinal chemistry. The inclusion of a fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins due to its high electronegativity. nih.gov Research has shown that 5-fluoroindole serves as a precursor in the synthesis of pharmaceuticals, including potential antidepressants and antipsychotics. chemimpex.com Its derivatives have been investigated for a range of biological activities, such as antiviral and enzymatic inhibitory effects. nih.gov The synthesis of the 5-fluoroindole core can be achieved through various established methods, including the Fischer, Leimgruber-Batcho, Bischler, and Sugasawa indole (B1671886) syntheses, starting from precursors like 4-fluoroaniline (B128567) or 4-fluoronitrobenzene. diva-portal.org

The substitution at the C3 position of the indole ring is crucial for conferring specific biological activities. Studies on 3-alkylindole derivatives have demonstrated their potential as highly potent and selective inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. nih.govacs.org Structure-activity relationship (SAR) studies of these compounds reveal that the nature and length of the alkyl chain are critical for potency and selectivity. For instance, a fluoroindole compound with a three-carbon side chain containing an amide group was identified as a highly potent MPO inhibitor with minimal off-target effects on the serotonin (B10506) reuptake transporter (SERT). nih.govacs.org The cyclopropylmethyl group, a specific type of alkyl substituent, is found in various biologically active molecules and is known for its unique conformational and electronic properties. nih.gov

Combining these insights, this compound is predicted to be a synthetically accessible compound with a promising biological profile. Its synthesis would likely involve standard indole formation followed by alkylation at the C3 position, or a one-pot synthesis using appropriately substituted precursors. The resulting molecule would possess the enhanced pharmacokinetic properties of a fluoro-derivative combined with the specific bioactivity conferred by the 3-cyclopropylmethyl group.

Table 1: Research Findings on Structurally Related Indole Derivatives

Compound/ClassKey Research FindingPotential Implication for Target Compound
5-FluoroindoleServes as a building block for pharmaceuticals; fluorine enhances metabolic stability and bioavailability. nih.govchemimpex.com Can be polymerized for applications in materials science (OLEDs, semiconductors). ossila.comThe 5-fluoro group likely confers favorable pharmacokinetic properties. Potential for use in materials science.
3-Alkylindole DerivativesIdentified as potent and selective inhibitors of myeloperoxidase (MPO). nih.govacs.org SAR studies show activity is dependent on the side chain structure. acs.orgPotential for MPO inhibitory activity, relevant to inflammatory diseases.
5-Fluoro-3-propyl-1H-indoleA known synthetic organic compound used as an intermediate for more complex molecules and pharmaceuticals. ontosight.aiDemonstrates the feasibility of synthesizing C3-alkylated 5-fluoroindoles.
Indole-3-carbinolA natural indole derivative that inhibits cancer cell proliferation and induces apoptosis. mdpi.comSuggests a potential avenue for anticancer research for indole derivatives.

Identification of Unexplored Research Avenues and Gaps

The most significant gap in the current research landscape is the lack of studies focusing specifically on this compound. While knowledge of its constituent parts allows for educated hypotheses, dedicated investigation is required for validation.

Key Unexplored Avenues and Research Gaps:

Synthesis and Characterization: There is a need for the development and reporting of an optimized, scalable synthetic route for this compound. Full characterization of its chemical and physical properties is a fundamental first step that is currently missing from the literature.

Biological Screening and Mechanism of Action: A comprehensive biological evaluation of the compound is a major unexplored avenue. Based on related structures, screening should prioritize:

Anti-inflammatory Activity: Investigating its potential as a myeloperoxidase (MPO) inhibitor. nih.govacs.org

Anticancer Activity: Assessing its efficacy against various cancer cell lines, a common activity for novel indole derivatives. mdpi.com

Antiviral and Antimicrobial Activity: Exploring its potential against a range of pathogens, as seen in other fluorinated heterocycles. nih.govresearchgate.net

Central Nervous System (CNS) Activity: Evaluating its interaction with serotonin receptors and transporters, given the structural similarity of some indole derivatives to serotonin. acs.org

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, a systematic SAR study would be a critical next step. This would involve synthesizing derivatives by modifying the cyclopropylmethyl group, altering the position of the fluorine atom, or adding other substituents to the indole ring to optimize potency and selectivity.

Materials Science Applications: The parent compound, 5-fluoroindole, has been investigated for its potential in developing advanced materials like organic semiconductors. chemimpex.comossila.com The properties of this compound in this context remain completely unexplored.

Challenges and Opportunities in Advancing Indole-Based Chemical Research

The broader field of indole chemistry is dynamic, presenting both significant hurdles and exciting opportunities for future research.

Challenges:

Regioselective Synthesis: The indole nucleus has multiple reactive sites, making the site-specific introduction of functional groups a persistent challenge. Developing novel synthetic methods that offer high regioselectivity under mild and environmentally friendly conditions is crucial. openmedicinalchemistryjournal.com

Complexity of Natural Products: Many complex indole alkaloids from natural sources show significant biological activity but are difficult and costly to synthesize. nih.gov Developing more efficient total synthesis routes or creating simpler, yet equally effective, synthetic analogs is a key challenge.

Drug Resistance and Selectivity: For indole derivatives developed as therapeutic agents, overcoming acquired drug resistance by cancer cells or pathogens is a major obstacle. mdpi.com Furthermore, achieving high selectivity for the intended biological target while minimizing off-target effects (such as the SERT inhibition observed in some MPO inhibitors) is a critical aspect of drug design. acs.org

Opportunities:

Vast Chemical Space: The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. d-nb.info The potential for creating vast libraries of diverse indole derivatives through substitution at multiple positions offers immense opportunities for discovering novel bioactive compounds. mdpi.com

Broad Therapeutic Potential: Indole derivatives continue to show promise in nearly every area of medicine, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. mdpi.comresearchgate.net There is a significant opportunity to develop new drugs for challenging diseases by exploring novel indole-based compounds.

Advantages of Fluorination: The strategic incorporation of fluorine into the indole scaffold is a proven method for enhancing pharmacological properties. nih.gov This presents a continuing opportunity to improve the drug-like characteristics of new and existing indole-based therapeutic candidates.

Emerging Applications: Beyond medicine, the unique electronic properties of indoles open doors for their application in materials science, such as in the development of organic light-emitting diodes (OLEDs) and semiconductors. ossila.com This represents a growing and exciting frontier for indole research.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Cyclopropylmethyl)-5-fluoro-1H-indole, and how are key intermediates characterized?

A common approach involves introducing the cyclopropylmethyl group via alkylation or nucleophilic substitution. For example:

  • Step 1 : React 5-fluoro-1H-indole with a mesylate derivative (e.g., 3-(bromomethyl)cyclopropane) in polar aprotic solvents like DMF or PEG-400 at 80–100°C for 12–24 hours .
  • Step 2 : Purify intermediates via column chromatography (e.g., 70:30 ethyl acetate/hexane) and confirm structures using 1H/13C/19F NMR and FAB-HRMS (e.g., 5-fluoro-1H-indole derivatives show characteristic indole NH signals at δ 10–11 ppm and fluorinated aromatic proton shifts at δ 6.5–7.5 ppm) .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Chromatography : TLC with ethyl acetate/hexane systems (Rf ~0.3–0.5) and HPLC (≥98% purity) .
  • Spectroscopy :
    • 1H NMR : Aromatic protons (δ 6.5–7.5 ppm), cyclopropylmethyl CH2 (δ 2.5–3.0 ppm), and NH (δ ~10.5 ppm) .
    • X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., C–C = 1.35–1.45 Å) and dihedral angles (e.g., indole ring planarity) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the cyclopropylmethyl group while minimizing side reactions?

  • Catalyst screening : CuI (10 mol%) in PEG-400/DMF enhances regioselectivity in click chemistry-derived analogs .
  • Temperature control : Reactions at 40–80°C reduce decomposition (e.g., avoiding LiAlH4 over-reduction by maintaining ≤0°C during amide reductions) .
  • Solvent effects : Polar solvents (DMF, acetonitrile) improve solubility of fluorinated intermediates .

Example optimization data (adapted from ):

CatalystTemp (°C)Time (h)Yield (%)
CuI801272
FeCl3402417
I280595

Q. How are computational methods used to resolve contradictions in spectroscopic data for fluorinated indole derivatives?

  • DFT calculations : Predict 19F NMR chemical shifts (e.g., para-fluoro substituents: δ -110 to -120 ppm) and compare with experimental data to validate regiochemistry .
  • Molecular docking : Assess steric effects of the cyclopropylmethyl group in enzyme-binding studies (e.g., for inhibitors targeting 1-deoxy-D-xylulose-5-phosphate synthase) .

Q. What strategies mitigate challenges in crystallizing fluorinated indole derivatives for structural studies?

  • Co-crystallization : Use small-molecule additives (e.g., trifluoroacetic acid) to stabilize hydrogen bonds .
  • Cryogenic techniques : Slow cooling (0.5°C/min) in ethanol/water mixtures improves crystal lattice formation .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for cyclopropylmethyl-substituted indoles?

  • Dynamic effects : Cyclopropyl ring puckering can split CH2 proton signals (δ 2.5–3.0 ppm) into multiplets; use VT-NMR (variable-temperature) to confirm .
  • Solvent artifacts : DMSO-d6 may broaden NH signals; compare data in CDCl3 or acetone-d6 .

Q. What analytical workflows are recommended for characterizing trace impurities in synthetic batches?

  • LC-MS/MS : Detect halogenated byproducts (e.g., bromo-indole analogs) with m/z +2 isotope patterns .
  • HRMS : Resolve isobaric impurities (e.g., C12H12FN2O vs. C11H10F2N2) using <5 ppm mass accuracy .

Methodological Resources

  • Structural refinement : Use SHELXL for high-resolution crystallographic data (R factor ≤0.05) .
  • Reaction optimization : Reference ORTEP-3 for graphical analysis of steric hindrance in intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.